N-{4-[(7-methoxyquinolin-4-yl)amino]phenyl}acetamide
Description
Properties
IUPAC Name |
N-[4-[(7-methoxyquinolin-4-yl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12(22)20-13-3-5-14(6-4-13)21-17-9-10-19-18-11-15(23-2)7-8-16(17)18/h3-11H,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBMVQBIJAMKSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(7-methoxyquinolin-4-yl)amino]phenyl}acetamide typically involves the reaction of 4-chloro-7-methoxyquinoline with aniline derivatives. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(7-methoxyquinolin-4-yl)amino]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring and the phenylacetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline and phenylacetamide derivatives.
Scientific Research Applications
N-{4-[(7-methoxyquinolin-4-yl)amino]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Mechanism of Action
The mechanism of action of N-{4-[(7-methoxyquinolin-4-yl)amino]phenyl}acetamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts bacterial cell membranes, leading to leakage of cellular contents and cell death. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison highlights structural and functional differences between N-{4-[(7-Methoxyquinolin-4-yl)amino]phenyl}acetamide and related acetamide derivatives:
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Biological Activity | Unique Features |
|---|---|---|---|---|
| This compound | Quinoline | 7-Methoxy, para-aminophenylacetamide | Hypothesized: Kinase inhibition, antimicrobial | Methoxyquinoline enhances lipophilicity and target binding |
| N-[4-({4-[3-(Cyclohexylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenyl]acetamide | Phthalazine | Sulfamoyl, acetamide | Enzyme modulation (e.g., COX inhibition) | Sulfamoyl group enables strong hydrogen bonding; broader enzyme selectivity |
| N-(4-{[(3-Nitropyridin-2-yl)amino]phenyl}acetamide | Pyridine | 3-Nitro, acetamide | Antimicrobial, potential anticancer | Nitro group increases electron-withdrawing effects, altering reactivity |
| N-(4-Ethoxyphenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide | Dihydroquinoline | 7-Methoxy, ethoxyphenyl, dihydro core | Anti-inflammatory, analgesic | Dihydroquinoline core reduces aromaticity, enhancing solubility |
| N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}acetamide | Acridine | Nitroacridine, methanesulfonyl | DNA intercalation, anticancer | Acridine’s planar structure supports DNA binding; sulfonyl group improves stability |
Key Insights from Comparisons
Core Heterocycle Influence: Quinoline vs. Compared to acridine (), quinoline is less planar, which may reduce DNA intercalation but improve selectivity for protein targets . Methoxy Substituent: The 7-methoxy group in the target compound increases lipophilicity compared to nitro () or sulfonamide () substituents, likely improving bioavailability. This contrasts with 4-ethoxyphenyl derivatives (), where bulkier ethoxy groups may hinder membrane permeability .
Biological Activity Trends: Antimicrobial Potential: Nitro-substituted analogs (e.g., ) exhibit strong antimicrobial activity due to electron-deficient aromatic rings, which disrupt microbial electron transport. The target compound’s methoxy group may offer a different mechanism, possibly via kinase inhibition . Anti-inflammatory Effects: Compounds with sulfonamide () or dihydroquinoline () moieties show COX inhibition. The target compound’s acetamide group may mimic similar hydrogen-bonding interactions but with distinct selectivity .
Synthetic and Pharmacokinetic Considerations: Solubility: The para-aminophenyl linkage in the target compound may reduce solubility compared to sulfonamide-containing analogs (), necessitating formulation adjustments. Metabolic Stability: Methoxy groups are generally metabolized slower than nitro or hydroxyl groups (), suggesting prolonged half-life for the target compound .
Q & A
Q. Table 1: Comparative Bioactivity of Structural Analogues
| Compound | Modification | Kinase IC (nM) | Selectivity Index |
|---|---|---|---|
| Target Compound | 7-OCH, N-phenyl | EGFR: 120 ± 15 | 8.5 (VEGFR2/EGFR) |
| Analog A | 6-Cl, Quinazoline | EGFR: 85 ± 10 | 1.2 |
| Analog B | 4-F, Thioacetamide | VEGFR2: 22 ± 3 | 12.7 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
